molecular formula C10H8BrNO B1375363 (6-Bromoquinolin-8-yl)methanol CAS No. 1266728-35-1

(6-Bromoquinolin-8-yl)methanol

Cat. No. B1375363
CAS RN: 1266728-35-1
M. Wt: 238.08 g/mol
InChI Key: HBQPJPSNCZMFRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(6-Bromoquinolin-8-yl)methanol”, also known as BQM, is an organic compound with the chemical formula C10H8BrNO . It has a molecular weight of 238.08 .


Molecular Structure Analysis

The InChI code for “(6-Bromoquinolin-8-yl)methanol” is 1S/C10H8BrNO/c11-9-4-7-2-1-3-12-10 (7)8 (5-9)6-13/h1-5,13H,6H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“(6-Bromoquinolin-8-yl)methanol” is a powder at room temperature .

Scientific Research Applications

Antibacterial Properties

(6-Bromoquinolin-8-yl)methanol and its derivatives have been researched for their antibacterial properties. A study highlighted the synthesis of new 6-Bromoquinolin-4-ol derivatives, which exhibited significant antibacterial activity against ESBL producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA) (Arshad et al., 2022).

Potential Antimalarial and Antimicrobial Agents

Derivatives of 6-bromoquinoline have been synthesized for use as antimicrobial and antimalarial agents. One such derivative showed promising results against various microorganisms and the Plasmodium falciparum strain (Parthasaradhi et al., 2015).

Chemosensors for Metal Ions

Novel chemosensors based on 6-bromoquinoline derivatives have been developed for the identification of highly toxic Pd2+ ions. These compounds showed selectivity with fluorescence turn-off performances in methanol, demonstrating their potential in environmental monitoring and safety (Shally et al., 2020).

Synthesis of Quinoline Derivatives

Research has also focused on the synthesis processes of various quinoline derivatives using (6-Bromoquinolin-8-yl)methanol. These processes contribute to the broader field of organic chemistry and are essential for the creation of complex molecules for various applications (Sugiura et al., 1992).

Safety and Hazards

“(6-Bromoquinolin-8-yl)methanol” is classified under the GHS07 category . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(6-bromoquinolin-8-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c11-9-4-7-2-1-3-12-10(7)8(5-9)6-13/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQPJPSNCZMFRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60736095
Record name (6-Bromoquinolin-8-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60736095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1266728-35-1
Record name 6-Bromo-8-quinolinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1266728-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Bromoquinolin-8-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60736095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-bromoquinolin-8-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.